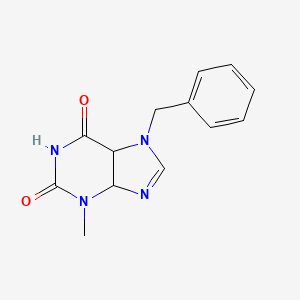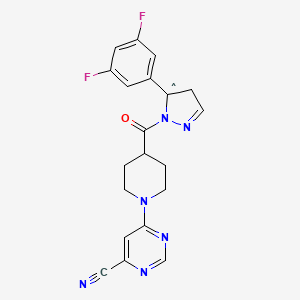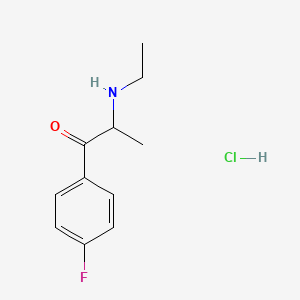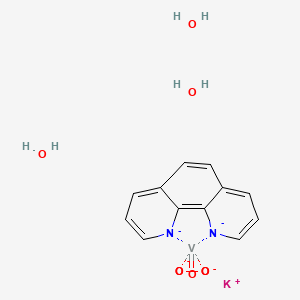![molecular formula C9H16N2O3Pt B15133828 [2-(Azanidylmethyl)cyclobutyl]methylazanide;2-oxidopropanoate;platinum(4+)](/img/structure/B15133828.png)
[2-(Azanidylmethyl)cyclobutyl]methylazanide;2-oxidopropanoate;platinum(4+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(Azanidylmethyl)cyclobutyl]methylazanide;2-oxidopropanoate;platinum(4+) is a complex organometallic compound that features a platinum center. This compound is of interest due to its potential applications in various fields, including catalysis, medicinal chemistry, and materials science. The presence of platinum, a transition metal, endows the compound with unique chemical properties that can be exploited for various scientific and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Azanidylmethyl)cyclobutyl]methylazanide;2-oxidopropanoate;platinum(4+) typically involves the coordination of platinum with the respective ligands. One common method involves the reaction of platinum salts with the ligands under controlled conditions. For instance, platinum(IV) chloride can be reacted with [2-(Azanidylmethyl)cyclobutyl]methylazanide and 2-oxidopropanoate in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete coordination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
[2-(Azanidylmethyl)cyclobutyl]methylazanide;2-oxidopropanoate;platinum(4+) undergoes various types of chemical reactions, including:
Oxidation: The platinum center can undergo oxidation reactions, altering its oxidation state.
Reduction: The compound can be reduced under specific conditions, often involving reducing agents like sodium borohydride.
Substitution: Ligand exchange reactions are common, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or oxygen can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and heating the reaction mixture.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction may produce lower oxidation state complexes.
科学研究应用
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions. Its unique coordination environment allows for selective catalysis, making it valuable in synthetic chemistry.
Biology
In biological research, platinum compounds are known for their anticancer properties. [2-(Azanidylmethyl)cyclobutyl]methylazanide;2-oxidopropanoate;platinum(4+) is being investigated for its potential to inhibit cancer cell growth by binding to DNA and disrupting cellular processes.
Medicine
The compound’s potential anticancer activity makes it a candidate for drug development. Research is ongoing to understand its efficacy and safety in clinical settings.
Industry
In industry, the compound can be used in the development of advanced materials, such as conductive polymers and nanomaterials, due to its unique electronic properties.
作用机制
The mechanism by which [2-(Azanidylmethyl)cyclobutyl]methylazanide;2-oxidopropanoate;platinum(4+) exerts its effects involves the coordination of the platinum center with biological molecules. In the case of its anticancer activity, the compound binds to DNA, forming cross-links that inhibit DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include DNA and various proteins involved in cell division and repair pathways.
相似化合物的比较
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug that also binds to DNA and disrupts cellular processes.
Carboplatin: Another platinum-based drug with a similar mechanism of action but different pharmacokinetics and side effect profile.
Oxaliplatin: A platinum compound used in chemotherapy with a distinct spectrum of activity and side effects.
Uniqueness
[2-(Azanidylmethyl)cyclobutyl]methylazanide;2-oxidopropanoate;platinum(4+) is unique due to its specific ligand environment, which can influence its reactivity and selectivity in various applications. The presence of the cyclobutyl and azanidylmethyl groups may confer additional stability and specificity compared to other platinum compounds.
属性
分子式 |
C9H16N2O3Pt |
|---|---|
分子量 |
395.32 g/mol |
IUPAC 名称 |
[2-(azanidylmethyl)cyclobutyl]methylazanide;2-oxidopropanoate;platinum(4+) |
InChI |
InChI=1S/C6H12N2.C3H5O3.Pt/c7-3-5-1-2-6(5)4-8;1-2(4)3(5)6;/h5-8H,1-4H2;2H,1H3,(H,5,6);/q-2;-1;+4/p-1 |
InChI 键 |
HADHSETVEMCBPU-UHFFFAOYSA-M |
规范 SMILES |
CC(C(=O)[O-])[O-].C1CC(C1C[NH-])C[NH-].[Pt+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


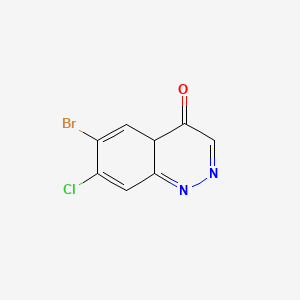

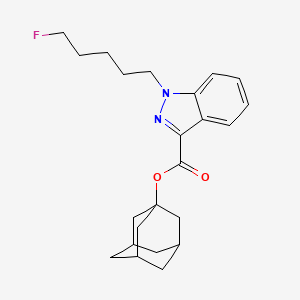

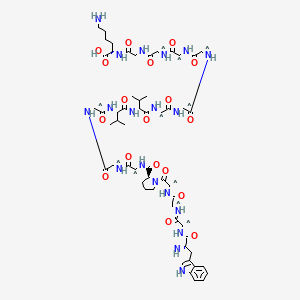
![1-(2-furyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15133787.png)
![8-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)-5H-purin-7-ium-2,6-dione;hydrochloride](/img/structure/B15133792.png)
![[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-6-hydroxyindol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B15133797.png)
![3-oxo-3-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[5-hydroxy-3-(4-hydroxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methoxy]propanoic acid](/img/structure/B15133805.png)
